1-(2,5-Dimethylbenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
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Description
1-(2,5-Dimethylbenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a useful research compound. Its molecular formula is C25H21FN2O4S and its molecular weight is 464.51. The purity is usually 95%.
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Biological Activity
1-(2,5-Dimethylbenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide (CAS Number: 941977-77-1) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its activity in various fields such as medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has a molecular formula of C25H21FN2O4S and a molecular weight of 464.5 g/mol. Its structural characteristics include:
- Spiro structure : This unique arrangement contributes to the compound's biological activity.
- Functional groups : The presence of fluorine and thiazolidine moieties may enhance its interaction with biological targets.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the spiro-indoline-thiazolidine core .
- Substitution reactions to introduce the 2,5-dimethylbenzyl and 4-fluorophenyl groups .
- Oxidation steps to yield the final dioxo derivative .
Cytotoxicity
Research indicates that derivatives of spiro[indoline-thiazolidine] compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- In vitro studies have shown that certain derivatives possess IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
- A study demonstrated that modifications at specific positions on the indoline ring can enhance cytotoxic potency by up to 25-fold compared to unmodified compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial assays indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity .
- The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.
Case Study 1: Anticancer Activity
In a study published in the Russian Journal of Organic Chemistry, researchers synthesized various derivatives of spiro[indoline-thiazolidine] compounds and tested their cytotoxicity. The most promising compound exhibited an IC50 value of 0.34 µM against HeLa cells, indicating strong anticancer potential .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | HeLa | 0.34 |
2 | MCF-7 | 0.45 |
3 | A549 | >10 |
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of this compound against several pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.08 µg/mL |
Escherichia coli | 0.04 µg/mL |
Pseudomonas aeruginosa | >10 µg/mL |
These findings suggest that while the compound is effective against certain bacteria, it may require further optimization for broader applications .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, potential mechanisms include:
- Inhibition of key enzymes involved in cellular processes such as DNA replication or protein synthesis.
- Induction of apoptosis in cancer cells through activation of caspase pathways.
Properties
IUPAC Name |
1'-[(2,5-dimethylphenyl)methyl]-3-(4-fluorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-7-8-17(2)18(13-16)14-27-22-6-4-3-5-21(22)25(24(27)30)28(23(29)15-33(25,31)32)20-11-9-19(26)10-12-20/h3-13H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYMDOTWHPJJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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